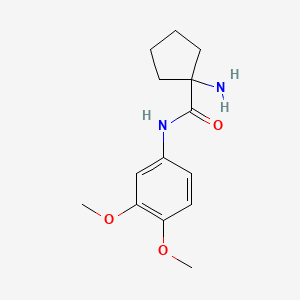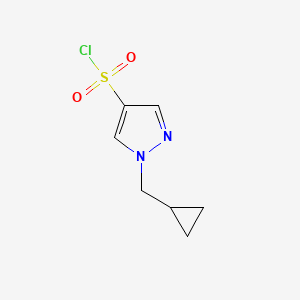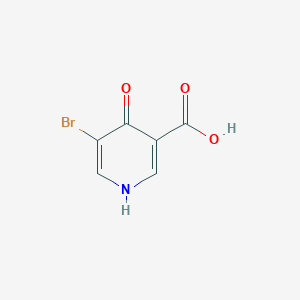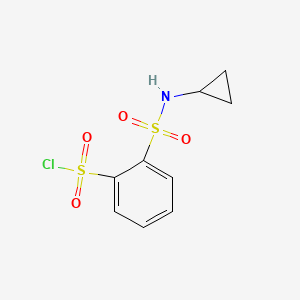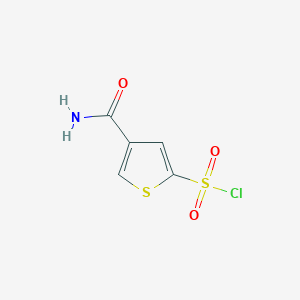
N-(1-carbamothioylbutyl)benzamide
Vue d'ensemble
Description
N-(1-carbamothioylbutyl)benzamide is a chemical compound with the CAS Number 1283049-26-2 . It has a molecular weight of 236.34 and its IUPAC name is N-[1-(aminocarbothioyl)butyl]benzamide .
Molecular Structure Analysis
The InChI code for N-(1-carbamothioylbutyl)benzamide is 1S/C12H16N2OS/c1-2-6-10(11(13)16)14-12(15)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,13,16)(H,14,15) . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
Antioxidant Activity
“N-(1-carbamothioylbutyl)benzamide” and related benzamide compounds have been studied for their antioxidant properties . These compounds have shown potential in scavenging free radicals and chelating metals, which are crucial processes in protecting the body from oxidative stress . The antioxidant activity is measured through various in vitro assays, providing a foundation for further research into therapeutic applications.
Antibacterial Applications
Benzamide derivatives, including “N-(1-carbamothioylbutyl)benzamide,” have demonstrated antibacterial activities against a range of bacteria. This includes both gram-positive and gram-negative strains, suggesting their potential use as antibacterial agents in medical treatments . The effectiveness of these compounds can be compared with standard drugs, offering alternatives in the fight against bacterial resistance.
Anti-inflammatory Potential
The anti-inflammatory potential of benzamide compounds is another area of interest. They have been found to inhibit certain pathways that lead to inflammation, making them candidates for the development of new anti-inflammatory drugs . This application is particularly relevant given the wide range of diseases where inflammation is a key factor.
Cancer Research
In cancer research, benzamides have been used as sensitizers for radiotherapy and chemotherapy . Some N-substituted benzamides can induce apoptosis in cancer cells and inhibit NF-kB activation, which is a pathway often involved in cancer cell survival . This dual mechanism of action provides a promising avenue for enhancing the effectiveness of existing cancer treatments.
Drug Discovery
The structural diversity of benzamides, including “N-(1-carbamothioylbutyl)benzamide,” makes them valuable in drug discovery. They serve as key intermediates in synthesizing a variety of biologically active molecules. Their role in the development of new drugs spans across different therapeutic areas, from mental health to metabolic disorders .
Industrial Applications
Beyond medical applications, benzamides have uses in various industrial sectors. They are involved in the production of plastics, rubber, and paper, and play a role in agricultural chemistry . The versatility of these compounds allows for their incorporation into a wide range of products and processes.
Propriétés
IUPAC Name |
N-(1-amino-1-sulfanylidenepentan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-6-10(11(13)16)14-12(15)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCHAJADWLDUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=S)N)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-carbamothioylbutyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)
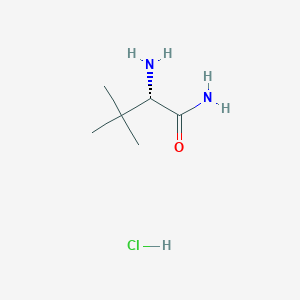
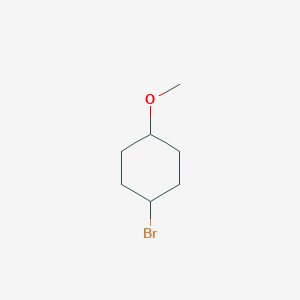
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)
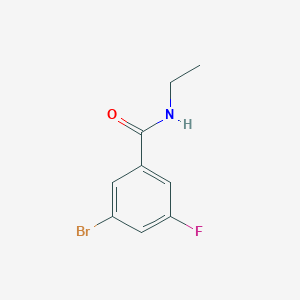
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)
